Perazine dimalonate

Description

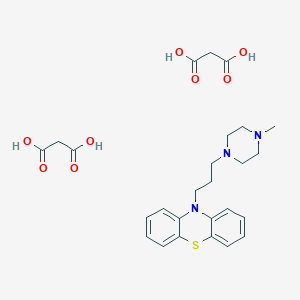

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S.2C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;2*1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOKLRDDOBCJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163797 | |

| Record name | Perazine dimalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14777-25-4 | |

| Record name | Perazine dimalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine dimalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERAZINE DIMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94LL6T81RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Chemical Characterization in Research

Chemical Identity and Salt Form Analysis of Perazine (B1214570) Dimalonate

Perazine dimalonate is a salt form of Perazine, an antipsychotic drug belonging to the phenothiazine (B1677639) class. The salt is formed through an acid-base reaction between the basic perazine molecule and the acidic malonic acid. Its chemical name is 10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine dimalonate. synzeal.com

This compound is composed of two distinct chemical entities: the perazine free base and malonic acid. nih.gov The perazine free base, with the chemical formula C₂₀H₂₅N₃S, is the active pharmaceutical ingredient. synzeal.comnih.gov Malonic acid, a dicarboxylic acid with the formula C₃H₄O₄, is used to form the salt. synzeal.comnih.gov The resulting salt, this compound, has a molecular formula of C₂₆H₃₃N₃O₈S and a molecular weight of approximately 547.6 g/mol . nih.govpharmacompass.com This corresponds to a 1:2 molar ratio of the perazine base to malonic acid. synzeal.comcas.org

Table 1: Chemical Identity of this compound and its Components

| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₂₆H₃₃N₃O₈S | 547.62 | 14777-25-4 cas.org |

| Perazine (free base) | C₂₀H₂₅N₃S | 339.5 | 84-97-9 synzeal.com |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 |

The formation of this compound is a classic acid-base reaction. The perazine molecule contains basic nitrogen atoms within its piperazine (B1678402) ring, which can accept protons. Malonic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups that can donate protons. In the formation of the dimalonate salt, the nitrogen atoms of the perazine base are protonated by the carboxylic acid groups of two malonic acid molecules. This interaction results in the formation of an ionic bond, characteristic of a salt. The compound is described as a dicarboxylic acid salt. nih.gov This salt formation is often employed in pharmaceuticals to improve properties such as solubility and stability.

Characterization Techniques for Solid-State Research

The structural confirmation and solid-state characterization of this compound rely on several advanced analytical techniques.

Spectroscopic methods are essential for confirming the molecular structure of this compound. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the carboxylic acid groups from the malonate component. Other key signals would include C-N stretching from the piperazine ring, C-S stretching from the thioether in the phenothiazine ring, and C-H stretching from the aromatic and aliphatic parts of the molecule. The broad O-H stretch characteristic of carboxylic acids would also be present.

Synthesis and Characterization of this compound Related Substances

The synthesis of this compound typically involves reacting the perazine free base with two equivalents of malonic acid in a suitable solvent. The product can then be isolated by precipitation and purified by recrystallization.

During the synthesis and storage of this compound, various related substances or impurities can form. The identification and characterization of these impurities are crucial for quality control. Some of the known related substances include Perazine Sulphoxide, Phenothiazine, and 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride. veeprho.compharmaffiliates.com

Table 2: Related Substances of this compound

| Related Substance Name | CAS Number |

|---|---|

| Perazine Sulphoxide | 20627-44-5 veeprho.comlgcstandards.com |

| Phenothiazine-D8,NH | 1219803-41-4 veeprho.com |

| 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride | 2304-20-3 (Corrected from source) veeprho.compharmaffiliates.com |

| 10-[2-(1-Methyl-2-piperidyl)ethyl]-10H-phenothiazine Hydrochloride | 112688-25-2 veeprho.compharmaffiliates.com |

| Perazine Dimaleate | 14516-56-4 lgcstandards.com |

| Phenothiazine | 92-84-2 pharmaffiliates.com |

| N-Nitrosophenothiazine | 15997-84-9 pharmaffiliates.com |

Compound Index

Identification and Structural Elucidation of Impurities and Degradation Products

The purity of a pharmaceutical compound is paramount, necessitating the identification and characterization of any impurities and degradation products. For this compound, a range of such substances has been identified through various analytical techniques. These impurities can arise from the manufacturing process, storage, or degradation of the active substance.

Commonly identified impurities and degradation products associated with this compound include Perazine Sulphoxide , 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride , and the parent phenothiazine ring system, Phenothiazine . Other related substances that may be present are Perazine Maleate (B1232345) and N-Nitrosophenothiazine .

The structural elucidation of these compounds relies on a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is often employed for the separation of these impurities from the parent compound. Subsequent identification is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Perazine Sulphoxide , a common oxidation product of phenothiazines, has been characterized by mass spectrometry, which confirms its molecular weight. dss.go.thbioszeparacio.hulgcstandards.com The mass spectrum would be expected to show a molecular ion peak corresponding to the addition of an oxygen atom to the perazine structure. dss.go.th Infrared (IR) spectroscopy can further confirm the presence of the sulfoxide (B87167) group. bioszeparacio.hu

The process-related impurity, 1-(3-Chloropropyl)-4-methylpiperazine , can be identified by its characteristic mass spectrum and NMR data. While detailed spectral data is not always publicly available, the fragmentation pattern in mass spectrometry would likely involve cleavage of the propyl chain and the piperazine ring.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are instrumental in identifying potential degradation products and understanding the degradation pathways of this compound. chemexper.com

| Impurity/Degradation Product | Molecular Formula | Common Origin | Key Analytical Techniques for Identification |

|---|---|---|---|

| Perazine Sulphoxide | C20H25N3OS | Oxidation | HPLC, Mass Spectrometry, IR Spectroscopy |

| 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride | C8H19Cl3N2 | Process-related | HPLC, Mass Spectrometry, NMR Spectroscopy |

| Phenothiazine | C12H9NS | Process-related/Degradation | HPLC, Mass Spectrometry |

| Perazine Maleate | C24H29N3O4S | Related substance | HPLC, Mass Spectrometry |

| N-Nitrosophenothiazine | C12H8N2OS | Potential process-related impurity | HPLC, Mass Spectrometry |

Preparation and Characterization of Deuterated Analogs for Research Applications

Deuterated analogs of pharmaceutical compounds are invaluable tools in various research applications, particularly as internal standards in quantitative bioanalytical assays using mass spectrometry. usask.ca The synthesis of deuterated perazine analogs typically involves the introduction of deuterium (B1214612) atoms into specific positions of the molecule that are not susceptible to metabolic exchange.

A common synthetic strategy for preparing deuterated phenothiazine derivatives with a piperazine side chain involves the use of a powerful reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This method has been successfully applied to the synthesis of deuterated analogs of similar compounds like prochlorperazine (B1679090) and fluphenazine. nih.gov For perazine, a suitable precursor, such as an amide derivative of the propylpiperazine side chain, could be reduced with lithium aluminum deuteride to introduce deuterium atoms.

The characterization of the resulting deuterated perazine analog is crucial to confirm the number and location of the deuterium atoms, as well as its isotopic purity. Mass spectrometry is a primary technique for this characterization, as it will show a clear mass shift corresponding to the number of deuterium atoms incorporated. For instance, the introduction of eight deuterium atoms (perazine-d8) would result in a molecular ion peak that is 8 atomic mass units higher than the non-deuterated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is used to determine the precise location of the deuterium labels. In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity.

The mass spectral fragmentation patterns of these deuterated analogs are also studied to ensure that the label is retained in the characteristic fragment ions used for quantification in analytical methods. usask.ca

| Deuterated Analog | Proposed Synthetic Method | Key Characterization Techniques | Expected Observations |

|---|---|---|---|

| Perazine-d8 (on the piperazine ring) | Reduction of a suitable precursor with Lithium Aluminum Deuteride (LiAlD₄) | Mass Spectrometry | Molecular ion peak shifted by +8 amu |

| ¹H NMR Spectroscopy | Disappearance of signals for piperazine ring protons | ||

| ²H NMR Spectroscopy | Appearance of signals corresponding to the deuterium atoms on the piperazine ring |

Preclinical Pharmacodynamics and Molecular Mechanisms of Action

Quantitative Receptor Occupancy and Functional Assays (In Vitro)

Determination of Inhibition Constants (Ki)

The affinity of perazine (B1214570) for different neuroreceptors is a key aspect of its mechanism of action. While comprehensive in vitro binding data for perazine itself is not extensively detailed in recent literature, its profile can be inferred from its classification as a typical antipsychotic and comparisons with structurally similar phenothiazines like perphenazine (B1679617) and chlorpromazine (B137089).

Perazine acts as an antagonist at a wide range of receptors. It has a moderate antagonistic affinity for dopamine (B1211576) D2 receptors, which is central to its antipsychotic effects. mdpi.com Its binding action at dopamine receptors is considered similar to that of chlorpromazine and lower than that of high-potency antipsychotics like haloperidol. nih.gov

Beyond its primary D2 antagonism, perazine also interacts with several other receptor types, contributing to its broad pharmacological profile. wikipedia.org It demonstrates weak antagonistic activity at dopamine D1, alpha-1 adrenergic, and serotonin (B10506) 5-HT2A receptors. mdpi.com Furthermore, it possesses a notable binding affinity for cholinergic (muscarinic) and histaminergic (H1) receptors. mdpi.comnih.gov The potent inhibition of central H1 receptors is responsible for its sedative properties, while its affinity for muscarinic receptors contributes to anticholinergic effects. nih.gov This multi-receptor binding profile is typical for a low- to mid-potency phenothiazine (B1677639) antipsychotic.

Table 1: Receptor Binding Profile of Perazine (Qualitative Affinities)

| Receptor | Affinity/Activity | Implied Pharmacological Effect |

|---|---|---|

| Dopamine D2 | Moderate Antagonist | Antipsychotic Efficacy |

| Dopamine D1 | Weak Antagonist | --- |

| Serotonin 5-HT2A | Weak Antagonist | Potential modulation of negative symptoms |

| Histamine (B1213489) H1 | Potent Antagonist/Inhibitor | Sedation |

| Adrenergic α1 | Weak Antagonist | Postural Hypotension |

| Muscarinic M1 | Weak to Moderate Antagonist | Anticholinergic Effects |

This table is based on qualitative descriptions from multiple sources. mdpi.comnih.govwikipedia.org Specific numerical Ki values for perazine are not consistently available in the reviewed literature.

Cellular Signaling Pathway Analysis Following Receptor Engagement

The therapeutic and side effects of perazine are a direct consequence of its engagement with various receptors and the subsequent modulation of intracellular signaling pathways.

Dopaminergic Pathways : As a D2 receptor antagonist, perazine blocks the binding of dopamine in the mesolimbic pathway. wikipedia.org D2 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Their activation normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov By antagonizing D2 receptors, perazine prevents this inhibition, thereby modulating downstream signaling cascades, including cAMP-dependent pathways that influence neuronal activity and synaptic plasticity. wikipedia.orgnih.gov This action helps to normalize the overactive dopaminergic transmission believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions. wikipedia.orgwikipedia.org

Serotonergic Pathways : Antagonism at 5-HT2A receptors, which are coupled to Gq/11 proteins, influences different signaling cascades involving phospholipase C and subsequent changes in inositol (B14025) phosphates and intracellular calcium. The interaction with 5-HT2A receptors may contribute to perazine's effects on the negative symptoms of schizophrenia and potentially mitigate some of the extrapyramidal side effects caused by D2 blockade. wikipedia.org Some research suggests that 5-HT2A antagonism can lead to an increased release of dopamine in certain brain regions, which could be beneficial. nih.gov

Histaminergic and Adrenergic Pathways : The pronounced sedative effect of perazine is explained by its potent blockade of histamine H1 receptors. nih.gov Antagonism of alpha-1 adrenergic receptors can interfere with norepinephrine (B1679862) signaling, leading to effects such as orthostatic hypotension. nih.gov

In Vivo Preclinical Pharmacological Models

Animal models are crucial for characterizing the pharmacological effects of antipsychotic drugs like perazine before clinical use. These models help predict both therapeutic efficacy and potential side effects.

Investigations of Pharmacodynamic Effects Beyond Primary Targets (e.g., sedation, neuroinflammation)

Sedation : The sedative properties of perazine are a significant pharmacodynamic effect beyond its primary antipsychotic action. cambridge.org This effect is directly linked to its potent antagonism of central histamine H1 receptors. nih.gov Animal models measuring locomotor activity or sleep-wake cycles can be used to quantify the sedative impact of perazine. For instance, a reduction in spontaneous movement in an open-field test following drug administration would provide a quantitative measure of sedation.

Neuroinflammation : The role of neuroinflammation in psychiatric disorders is an area of growing research, with microglia being key cellular mediators. mdpi.comnih.gov These brain-resident immune cells can become activated by various stimuli, leading to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.commdpi.comnih.gov While specific preclinical studies investigating the effect of perazine dimalonate on neuroinflammation are scarce, antipsychotics as a class are being examined for their potential immunomodulatory properties. Preclinical studies in animal models of neuroinflammation could involve inducing an inflammatory state (e.g., with lipopolysaccharide) and measuring changes in microglial morphology and cytokine levels in brain regions like the hippocampus and prefrontal cortex following perazine treatment. mdpi.comfrontiersin.org Such studies would clarify whether perazine exacerbates or attenuates neuroinflammatory processes.

Comparative Pharmacodynamic Studies with Other Antipsychotics

Comparing the pharmacodynamic profile of perazine to other antipsychotics helps to position it within the therapeutic landscape.

In preclinical models, perazine's potency is considered intermediate, roughly ten times less potent than perphenazine but more potent than chlorpromazine. cambridge.org Its profile is generally similar to other phenothiazines, acting primarily as a dopamine antagonist. wikipedia.org

Clinical-comparative studies, which reflect underlying pharmacodynamic differences, have shown that perazine's risk of inducing extrapyramidal side effects (EPS) may be lower than that of high-potency typical antipsychotics like haloperidol, a finding potentially enhanced by its higher anticholinergic activity which can counteract dopamine blockade. nih.gov However, when compared to some second-generation (atypical) antipsychotics, the difference in EPS risk is less clear. wikipedia.org For example, small clinical comparisons with zotepine (B48254) and amisulpride (B195569) did not show a significantly higher risk of movement disorders like akathisia or parkinsonism with perazine. mdpi.com

Table 2: Comparative Risk of Extrapyramidal Side Effects (EPS) from Clinical Studies

| Outcome | Comparison | Result (Risk Ratio) | Quality of Evidence |

|---|---|---|---|

| Akathisia | Perazine vs. Zotepine/Amisulpride | RR 0.31 (95% CI 0.1 to 1.1) | Low |

| Dyskinesia | Perazine vs. Zotepine/Amisulpride | RR 0.47 (95% CI 0.1 to 3.5) | Low |

| Parkinsonism | Perazine vs. Zotepine/Amisulpride | RR 1.21 (95% CI 0.5 to 2.8) | Low |

| Use of Antiparkinson Medication | Perazine vs. 'Active Placebo' (Trimipramine) | RR 4.50 (95% CI 1.0 to 19.5) | Low |

Data adapted from a Cochrane review, reflecting pharmacodynamic outcomes in human subjects. mdpi.com RR = Risk Ratio; CI = Confidence Interval. An RR > 1 suggests a higher risk with perazine, while an RR < 1 suggests a lower risk.

Compound Names Mentioned in this Article

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, and Elimination Studies in Animal Models

The journey of a drug through the body is characterized by its absorption, distribution, and elimination. Preclinical studies in animal models provide foundational knowledge for these processes.

In Vitro Permeability and Transport Characteristics

The permeability of a drug is a key determinant of its oral absorption. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays are standard tools for predicting a drug's passive and active transport across the intestinal barrier. evotec.comadmescope.comevotec.com

PAMPA assesses a compound's ability to permeate a lipid-infused artificial membrane via passive diffusion. evotec.com This method is useful for ranking compounds based on their intrinsic permeability. evotec.com In contrast, the Caco-2 cell model, derived from human colon adenocarcinoma cells, provides a more comprehensive picture by evaluating not only passive transcellular diffusion but also active transport mechanisms (both uptake and efflux) and paracellular transport. admescope.comevotec.com For compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), PAMPA may overestimate permeability, whereas for those undergoing active uptake, it might be underestimated. evotec.com

While specific in vitro permeability data for perazine (B1214570) is not extensively available in published literature, phenothiazines, as a class, are known to be lipophilic, which generally favors passive diffusion across cell membranes. The presence of the piperazine (B1678402) ring in perazine's structure influences its physicochemical properties and, consequently, its permeability.

Plasma Protein Binding Investigations Across Preclinical Species

Once absorbed into the bloodstream, drugs often bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). rsc.org This binding is a critical factor as only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and undergo metabolism and elimination. The extent of plasma protein binding can vary significantly across different animal species due to differences in protein composition and concentration. researchgate.net

Phenothiazine (B1677639) derivatives are generally characterized by high plasma protein binding. Although specific quantitative data for perazine across various preclinical species such as rats, dogs, and mice are not widely documented in the literature, high binding is anticipated. For comparison, sildenafil (B151), a compound also containing a piperazine moiety, demonstrated high plasma protein binding of approximately 94-96% in mice, rats, dogs, and humans. fda.govnih.gov It is common for compounds to show slight variations in binding across species, with many compounds being slightly more bound to human plasma proteins than to those of preclinical species. rsc.org

Table 1: General Plasma Protein Binding Characteristics in Preclinical Species This table is illustrative and based on general knowledge, as specific data for perazine is limited.

| Species | Typical Major Binding Proteins | Expected Binding for Lipophilic Basic Drugs like Perazine |

| Rat | Albumin, Alpha-1-Acid Glycoprotein | High |

| Dog | Albumin, Alpha-1-Acid Glycoprotein | High |

| Mouse | Albumin, Alpha-1-Acid Glycoprotein | High |

Bioavailability and Clearance Determinations in Animal Models

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, and clearance, the volume of plasma cleared of the drug per unit time, are fundamental pharmacokinetic parameters determined in animal models. msdvetmanual.comnih.gov These parameters help in predicting the dose and frequency of administration required to achieve therapeutic concentrations.

Metabolic Pathways and Enzyme Interactions (In Vitro and In Vivo Preclinical)

The metabolism of perazine is a complex process primarily occurring in the liver and mediated by cytochrome P450 (CYP) enzymes. Understanding these pathways and the potential for enzyme inhibition is crucial for predicting drug-drug interactions.

Identification of Cytochrome P450 Isoenzymes Involved in Metabolism (e.g., CYP1A2, CYP2C8/9, CYP3A4)

In vitro studies using human liver microsomes and cDNA-expressed human CYPs have identified the key enzymes responsible for perazine's metabolism. The two primary metabolic pathways are 5-sulphoxidation and N-demethylation. nih.gov

Research indicates that CYP1A2 and CYP3A4 are the main isoenzymes catalyzing the 5-sulphoxidation of perazine, contributing approximately 32% and 30%, respectively, to this pathway. nih.gov Other enzymes like CYP2C9, CYP2E1, CYP2C19, and CYP2D6 play a lesser role in this specific transformation. nih.gov

For the N-demethylation pathway, CYP2C19 is the predominant enzyme, responsible for about 68% of this metabolic route. nih.gov CYP1A2, CYP3A4, and CYP2D6 are also involved in N-demethylation, but to a smaller extent. nih.gov Preclinical data has also suggested an inhibitory effect of perazine on CYP2D6 substrates. nih.gov

Table 2: Major Cytochrome P450 Isoenzymes in Perazine Metabolism Based on in vitro studies with human liver microsomes.

| Metabolic Pathway | Primary CYP Isoenzyme(s) | Other Contributing CYP Isoenzyme(s) | Reference |

| 5-Sulphoxidation | CYP1A2, CYP3A4 | CYP2C9, CYP2E1, CYP2C19, CYP2D6 | nih.gov |

| N-Demethylation | CYP2C19 | CYP1A2, CYP3A4, CYP2D6 | nih.gov |

Quantitative Analysis of Enzyme Inhibition and Induction (e.g., Ki values)

Perazine has been shown to be a potent inhibitor of several CYP enzymes, which can lead to clinically significant drug-drug interactions.

In vitro studies have demonstrated that perazine is a strong inhibitor of CYP1A2 . nih.govresearchgate.netnih.gov The inhibition of caffeine (B1668208) metabolism, a probe for CYP1A2 activity, showed that perazine potently inhibits caffeine 3-N-demethylation and 1-N-demethylation with Ki values of 3.5 µM and 5 µM, respectively, in both human liver microsomes and cDNA-expressed CYP1A2. nih.govresearchgate.net Perazine also moderately inhibited caffeine 7-N-demethylation and C-8-hydroxylation. nih.gov At therapeutic concentrations (5-10 µM), perazine can reduce basal CYP1A2 activity by about 80%. nih.gov

Perazine is also a significant inhibitor of CYP2D6 . nih.govresearchgate.netnih.govresearchgate.net In vivo studies in psychiatric patients have shown that perazine treatment can change the metabolic phenotype of extensive metabolizers of dextromethorphan (B48470) (a CYP2D6 substrate) to poor metabolizers, suggesting an almost complete inhibition of CYP2D6. researchgate.netnih.govunil.ch

In contrast, the inhibitory effect of perazine on CYP3A4 appears to be weak. nih.govif-pan.krakow.pl Studies have shown only minimal inhibition of cyclosporine A oxidase activity, a marker for CYP3A4. nih.govif-pan.krakow.pl There is also evidence suggesting that perazine does not significantly inhibit CYP2C19 in vivo, despite some in vitro findings suggesting otherwise. researchgate.netnih.govunil.ch

Table 3: In Vitro Inhibition of Human CYP1A2 by Perazine (Caffeine as substrate)

| Metabolic Reaction | System | Ki (µM) | Reference |

| Caffeine 3-N-demethylation | Human Liver Microsomes & Supersomes CYP1A2 | 3.5 | nih.govresearchgate.net |

| Caffeine 1-N-demethylation | Human Liver Microsomes & Supersomes CYP1A2 | 5 | nih.govresearchgate.net |

| Caffeine 7-N-demethylation | Supersomes CYP1A2 | 11.5 | nih.gov |

| Caffeine 7-N-demethylation | Human Liver Microsomes | 20 | nih.gov |

| Caffeine C-8-hydroxylation | Supersomes CYP1A2 | 15.5 | nih.gov |

| Caffeine C-8-hydroxylation | Human Liver Microsomes | 98 | nih.gov |

Analytical Methodologies for Perazine Dimalonate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, and several chromatographic techniques have been successfully applied to the analysis of perazine (B1214570) dimalonate. These methods offer high-resolution separation of the analyte from impurities and other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds. The development of a robust HPLC method for perazine dimalonate, a basic compound, requires careful consideration of the stationary and mobile phases to overcome challenges such as peak tailing, which can arise from strong interactions between the basic analyte and residual silanol (B1196071) groups on conventional silica-based reversed-phase columns. umk.plobrnutafaza.hr

One approach to mitigate these undesirable interactions is to operate at a high pH. At an elevated pH, the silanol groups are deprotonated and less likely to interact with the basic analyte, resulting in improved peak symmetry. For instance, a chromatogram of several basic pharmaceuticals, including this compound, demonstrated good peak shape on an UltraSep ES MLD RP18 column using a mobile phase at pH 11. obrnutafaza.hr

The selection of the stationary phase is also critical. While traditional C8 and C18 columns are widely used, specialized columns with base-deactivated silica (B1680970) or alternative chemistries can offer superior performance for basic compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and separation. libretexts.org Detection is commonly performed using a UV detector, with the wavelength selected based on the absorption maxima of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) and Reversed-Phase HPTLC (RP-HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative to HPLC for the quantification of this compound. umk.pl In particular, Reversed-Phase HPTLC (RP-HPTLC) on silica-based plates has been explored. However, similar to RP-HPLC, the analysis of basic compounds like perazine can be challenging due to interactions with silanol groups. umk.pl

A novel approach to address this issue involves the use of ionic liquids (ILs) as mobile phase modifiers. umk.pl The addition of an IL, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIm][BF4]), to the mobile phase can significantly improve the chromatographic performance by masking the silanol groups and reducing peak tailing. umk.plresearchgate.net

A validated RP-HPTLC method for the determination of this compound in tablets utilized a mobile phase consisting of acetonitrile and water (60:40, v/v) modified with 1.5% (v/v) [EMIm][BF4]. umk.pl Densitometric quantification was performed at 247 nm. umk.plresearchgate.net The method demonstrated good linearity, precision, and accuracy, proving its suitability for routine pharmaceutical analysis. umk.pl

| Parameter | Value | Reference |

| Stationary Phase | RP-HPTLC silica gel plates | umk.pl |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 1.5% [EMIm][BF4] | umk.pl |

| Detection Wavelength | 247 nm | umk.plresearchgate.net |

| Linearity Range | 0.80–2.20 µ g/spot | umk.pl |

| Limit of Detection (LOD) | 0.11 µ g/spot | researchgate.net |

| Limit of Quantification (LOQ) | 0.34 µ g/spot | researchgate.net |

| Recovery | 100.66% | umk.pl |

This interactive table summarizes the key parameters of a validated RP-HPTLC method for this compound analysis.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific technique for the analysis of phenothiazines. A quantitative GC method has been developed for the determination of perazine in human serum. nih.gov The primary challenge in the GC analysis of phenothiazines is their potential for thermal degradation in the hot injector port and column. nih.gov This can lead to the formation of artifacts and inaccurate quantification.

Optimization of the chromatographic system is therefore crucial. nih.gov This may involve using a lower injection port temperature, a temperature-programmed oven to avoid excessively high temperatures, and the use of derivatization techniques to increase the thermal stability and volatility of the analyte. nih.gov Despite these challenges, GC methods can achieve high sensitivity, with detection limits in the range of 20-50 µg/L in serum. nih.gov

Capillary Electrophoresis for Analytical Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like perazine. Various CE methods have been employed for the determination of perazine and other neuroleptic drugs. e-bookshelf.de A capillary electrophoresis system equipped with a diode-array detector has been utilized for the analysis of this compound. e-bookshelf.de This technique separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism compared to chromatography. This can be advantageous for separating complex mixtures or as an orthogonal technique to confirm HPLC results. The development of a CE method involves optimizing the background electrolyte composition, pH, and applied voltage to achieve the desired separation.

Spectrometric and Detection Methods

Spectrometric methods, particularly UV/Visible spectrophotometry, are widely used for the quantification of this compound, often in conjunction with chromatographic techniques or as standalone methods.

UV/Visible Spectrophotometry for Quantification

UV/Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in pharmaceutical formulations. pnrjournal.com The method is based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorption (λmax).

This compound can also form colored complexes with certain metal ions, and the absorbance of these complexes can be measured for quantification. For example, perazine forms a yellowish-brown complex with platinum(IV) in an orthophosphoric acid medium, with a λmax at 512 nm and a molar absorptivity of 1.6 x 104 L mol-1 cm-1. rsc.org Another study reported the formation of an orange-red mixed-ligand complex of molybdenum(VI) with this compound and thiocyanate, which is soluble in ethanol (B145695) and has a λmax at 500 nm. researchgate.net Furthermore, the complexation of this compound with uranyl has been studied using spectrophotometry. muni.cz These complexation-based methods can enhance the sensitivity and selectivity of the determination.

| Complexing Agent | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) | Reference |

| Platinum(IV) | 512 nm | 1.6 x 104 L mol-1 cm-1 | rsc.org |

| Molybdenum(VI) with Thiocyanate | 500 nm | Not specified | researchgate.net |

This interactive table presents data from spectrophotometric methods for the quantification of this compound through complexation.

Mass Spectrometry (MS) and Coupled Techniques (LC-MS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the analysis of this compound. This combination allows for both the separation of the analyte from complex mixtures and its highly sensitive and specific detection and quantification.

LC-MS/MS, a tandem mass spectrometry approach, is frequently employed for its enhanced selectivity and is considered a method of choice for many applications, including therapeutic drug monitoring and toxicology studies. e-bookshelf.de In a typical LC-MS/MS setup, the this compound is first separated on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the compound is ionized, and specific precursor and product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of confidence in the identification and quantification of the analyte. mdpi.comsemanticscholar.org

For instance, one validated LC-MS/MS method for the determination of a related compound, 1-methyl-4-nitrosopiperazine (B99963) (MNP), in a complex product matrix utilized an Agilent 1290 LC coupled with a 6460 triple quadrupole mass spectrometer with an electrospray ionization source. mdpi.com The method demonstrated good linearity, accuracy, and precision, with a recovery of 100.38 ± 3.24%. mdpi.com While this example is for a related compound, the principles and instrumentation are directly applicable to the analysis of this compound.

The use of deuterated internal standards, such as BZP-D7, mCPP-D8, and TFMPP-D4, is a common practice in LC-MS methods to improve the accuracy and repeatability of quantification by compensating for matrix effects and variations in instrument response. semanticscholar.org

Spectrofluorimetric Analysis

Spectrofluorimetry is another analytical technique that has been utilized for the determination of perazine. umk.pl This method is based on the principle that the molecule, when excited by light of a specific wavelength, will emit light at a longer wavelength. The intensity of this emitted fluorescence is proportional to the concentration of the analyte.

While specific spectrofluorimetric methods for this compound are mentioned in the literature, detailed research findings on its application, including parameters like excitation and emission wavelengths, sensitivity, and validation data, are not extensively available in the provided search results. umk.pl However, it is noted as a viable technique for the determination of perazine and other neuroleptic drugs in pharmaceutical formulations or biological samples. umk.pl

Electrochemical and Immunoassay Techniques for Analytical Research

Electrochemical methods offer an alternative approach for the analysis of this compound. These techniques are based on the measurement of an electrical signal (such as current or potential) that is generated by a chemical reaction involving the analyte. One study mentions the use of an electrochemical detector in conjunction with high-performance liquid chromatography (HPLC) for the analysis of this compound. obrnutafaza.hr This suggests that the compound possesses electrochemical activity that can be exploited for its detection.

Immunoassays are another class of analytical methods that can be used for the determination of this compound. e-bookshelf.detandfonline.comwiley.com These methods are highly specific and sensitive, relying on the binding of an antibody to the target analyte. While the literature mentions immunoassays as a technique for analyzing phenothiazine (B1677639) derivatives, specific details and research findings on the development and validation of an immunoassay for this compound are not extensively covered in the provided results. tandfonline.com One source indicates that rocket electroimmunoassay has been used to measure endogenous albumin and IgG concentrations in studies investigating the binding of this compound to serum albumin. researchgate.net

Analytical Method Validation and Performance Parameters

The validation of analytical methods is a critical step to ensure that they are reliable, accurate, and reproducible for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which include the assessment of various performance parameters. umk.plsepscience.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.com

Several studies have reported the LOD and LOQ for this compound using different analytical techniques. For example, a validated High-Performance Thin-Layer Chromatography (HPTLC) method determined the LOD and LOQ for this compound to be 0.11 µ g/spot and 0.34 µ g/spot , respectively. researchgate.net These values were calculated based on the standard deviation of the response and the slope of the calibration curve, following the ICH guidelines (LOD = 3.3 σ/S and LOQ = 10 σ/S). sepscience.comresearchgate.net

Another study using a spectrophotometric method for the determination of trimipramine (B1683260) maleate (B1232345) (a related compound) reported LOD and LOQ values, demonstrating the applicability of this approach for similar compounds. researchgate.net The determination of LOD and LOQ based on the calibration curve is considered a scientifically sound approach. sepscience.com

Table 1: LOD and LOQ values for this compound by HPTLC

| Parameter | Value (µg/spot) |

|---|---|

| Limit of Detection (LOD) | 0.11 researchgate.net |

| Limit of Quantification (LOQ) | 0.34 researchgate.net |

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net

In the context of this compound analysis, specificity is crucial to ensure that the measured signal is solely from the analyte and not from co-formulants or impurities. researchgate.net For instance, a validated RP-HPTLC method demonstrated its specificity by showing no interference from excipients present in the pharmaceutical formulation. umk.plresearchgate.net The retention factor (RF) values for the reference substance and the sample were found to be equal (0.43 ± 0.02), confirming the method's specificity. umk.plresearchgate.net

The development of analytical methods often involves the use of reference standards for both the active pharmaceutical ingredient (API) and its known impurities. veeprho.comsynzeal.com This allows for the assessment of the method's ability to separate and quantify the API without interference from these related substances.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). A validated HPTLC method for this compound showed good precision, with RSD values not exceeding 3.46% at the lowest concentration. umk.pl

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. In one study, the recovery of this compound using an HPTLC method was found to be 100.66% with an RSD of 3.66%. umk.pl

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. An HPTLC method for this compound was found to be robust, as changes in temperature (20 ± 3°C), the size of the chromatographic chamber, and the analytical wavelength did not significantly alter the results. umk.pl

Table 2: Validation Parameters for an HPTLC Method for this compound

| Parameter | Result |

|---|---|

| Precision (RSD) | ≤ 3.46% umk.pl |

| Accuracy (Recovery) | 100.66% umk.pl |

| Robustness | Unaffected by minor changes in temperature, chamber size, and wavelength umk.pl |

Innovative Chromatographic Modifier Studies

Strategies for Overcoming Challenges in Chromatographic Separation of Basic Compounds

The chromatographic analysis of basic compounds, such as this compound, on silica-based stationary phases presents a significant challenge in analytical chemistry. The primary issue stems from the interaction between the basic analyte and residual silanol groups on the silica surface, which can lead to a number of chromatographic problems.

Perazine is a basic phenothiazine derivative, and its analysis, particularly using reversed-phase liquid chromatography (RP-LC), can be fraught with difficulties. umk.pl The strong affinity between the cationic form of basic compounds and the anionic silanol groups (Si-O⁻) on the stationary phase surface is a primary cause of these issues. umk.plelementlabsolutions.com This interaction is a form of secondary retention mechanism, in addition to the desired hydrophobic interactions of reversed-phase chromatography. elementlabsolutions.com

The consequences of these secondary interactions are manifold and detrimental to the quality of the chromatographic separation. They often result in:

Peak Tailing: This is the most common issue, where the peak asymmetry is greater than ideal, leading to a "tail." elementlabsolutions.comphenomenex.comacdlabs.com Peak tailing complicates accurate peak integration and thus reduces the precision of quantification.

Band Broadening: The peaks become wider than they should be, which decreases separation efficiency and resolution between adjacent peaks. umk.pl

Irreproducible Retention Times: Fluctuations in the degree of silanol interaction can cause shifts in retention times from one run to the next, affecting the reliability of the analytical method. umk.pl

To ensure accurate and reliable analytical results for basic compounds like this compound, various strategies have been developed to mitigate these undesirable interactions. These strategies primarily focus on modifying the mobile phase or selecting an appropriate stationary phase.

A fundamental approach is the control of the mobile phase pH. For basic analytes, working at a low pH (e.g., pH 2.5-3.0) can neutralize the silanol groups on the silica surface, preventing the ion-exchange interactions that cause peak tailing. elementlabsolutions.comphenomenex.com By keeping the silanol groups in their protonated state (Si-OH), their ability to interact with the protonated basic analyte is significantly reduced. However, it is crucial to select a pH that is at least two units away from the analyte's pKa to avoid issues like split peaks, which can occur when the analyte is partially ionized. shimadzu-webapp.eu For instance, a study on prochlorperazine (B1679090), a related phenothiazine, highlighted that its pKa values are critical for optimizing the mobile phase to ensure effective separation and peak symmetry. japtronline.com

Another common strategy is the use of mobile phase additives that act as "silanol suppressors." These are typically competing bases, such as triethylamine (B128534) (TEA), which are added to the mobile phase in small concentrations. phenomenex.com The competing base associates with the anionic silanol groups, effectively shielding them from interacting with the basic analyte. phenomenex.com While effective, traditional amine additives can have drawbacks, including the potential for shortening column lifetime. phenomenex.com

More recently, ionic liquids (ILs) have emerged as highly effective mobile phase modifiers for the analysis of basic compounds. umk.plresearchgate.netscispace.com ILs are salts that are liquid at low temperatures and can significantly improve peak shape and separation efficiency. researchgate.net They can suppress the silanol interactions, leading to more symmetrical peaks. umk.plscispace.com

A study on the reversed-phase high-performance thin-layer chromatography (RP-HPTLC) of this compound investigated the effect of different 1-ethyl-3-methylimidazolium ([EMIm]+) based ionic liquids as mobile phase additives. The results demonstrated that the addition of ILs to the mobile phase significantly improved the chromatographic performance. umk.pl

The study compared three different ionic liquids with the same cation but different anions: [EMIm][BF₄] (tetrafluoroborate), [EMIm][EtOSO₃] (ethyl sulfate), and [EMIm][Lac] (lactate). The mobile phase consisted of acetonitrile and water (60:40, v/v) with a 1.5% (v/v) addition of the respective ionic liquid. The results showed that the choice of the IL anion had a considerable impact on the separation. umk.pl

| Parameter | [EMIm][BF₄] | [EMIm][EtOSO₃] | [EMIm][Lac] |

|---|---|---|---|

| Mobile Phase pH | 4.31 | 7.47 | 9.16 |

| Linearity Range (µg/spot) | 0.80–2.20 | 0.80–2.20 | 0.80–2.20 |

| Recovery (%) | 100.66 | 98.78 | 95.43 |

| RSD (%) | 3.66 | 4.13 | 6.97 |

The results indicated that the system with [EMIm][BF₄] as the mobile phase modifier provided the best performance, characterized by optimal spot shape, high precision, and accuracy. umk.pl Good symmetrical peaks were observed with [EMIm][BF₄] and [EMIm][EtOSO₃], while the use of [EMIm][Lac] resulted in some peak distortion and tailing. umk.pl This highlights the ability of certain ionic liquids to effectively suppress silanol interactions and improve the chromatographic separation of basic drugs like Perazine. umk.pl

In addition to mobile phase modifications, the choice of the chromatographic column is critical. Modern HPLC columns often feature "end-capping," a process where residual silanol groups are chemically bonded with a small, less polar silane (B1218182) (like trimethylchlorosilane) to make them inert. elementlabsolutions.comacdlabs.com Using a highly deactivated, end-capped column can significantly reduce peak tailing for basic compounds. elementlabsolutions.comacdlabs.com Furthermore, columns based on ultra-pure silica (Type B) exhibit fewer problematic silanol interactions compared to older Type A silica columns. phenomenex.com

Finally, other chromatographic parameters must be carefully controlled. Column overload, where too much sample is injected, can lead to peak fronting or tailing and should be avoided by diluting the sample or reducing the injection volume. acdlabs.com It is also crucial to ensure that the sample is dissolved in a solvent that is compatible with, and preferably weaker than, the mobile phase.

Synthetic Chemistry and Impurity Profiling in Pharmaceutical Research

Synthetic Pathways to Perazine (B1214570) and Related Phenothiazine (B1677639) Derivatives

The synthesis of perazine, like other phenothiazine derivatives, is a multi-step process that involves the initial construction of the core tricyclic phenothiazine scaffold, followed by the attachment of the characteristic piperazine-containing side chain.

Strategies for Synthesis of the Phenothiazine Core

The construction of the 10H-phenothiazine ring system is a cornerstone of phenothiazine chemistry. Several classical and modern synthetic strategies have been developed to achieve this.

One of the most established methods is the Ullmann condensation . This reaction typically involves the copper-catalyzed coupling of an ortho-haloaniline with an ortho-halothiophenol derivative. While effective, this method often requires high reaction temperatures. diva-portal.org A variation of this approach involves the reaction of diphenylamine (B1679370) with sulfur, first reported by Bernthsen in 1883. researchgate.net Modern advancements have introduced iron-catalyzed C-S/C-N cross-coupling reactions as a more environmentally benign and efficient alternative to traditional palladium and copper catalysts, offering better substrate scope and regioselectivity. researchgate.net

Another powerful and widely used method is the Smiles rearrangement . researchgate.netjst.go.jpd-nb.inforesearchgate.netyu.edu.jo This intramolecular nucleophilic aromatic substitution is a key transformation in the synthesis of phenothiazines and their aza-analogs. researchgate.netresearchgate.net The reaction typically involves the rearrangement of a 2-amino-2'-nitrodiphenylsulfide derivative in the presence of a base. d-nb.info The efficiency of the Smiles rearrangement can be influenced by electronic and steric effects, as well as the reaction conditions. researchgate.net For instance, the presence of electron-withdrawing groups, such as nitro groups ortho to the reactive halogen, can facilitate the rearrangement to occur in situ. d-nb.info

More recent synthetic approaches focus on creating functionalized phenothiazine cores through methods like the Heck and McMurry reactions for creating vinylene-linked phenothiazine oligomers or through direct C-H/C-Br cross-coupling reactions to produce star-shaped molecules. researchgate.netrsc.org

Table 1: Key Synthetic Strategies for the Phenothiazine Core

| Method | Description | Key Features |

|---|---|---|

| Ullmann Condensation | Copper-catalyzed coupling of an ortho-haloaniline with an ortho-halothiophenol derivative. diva-portal.org | A classical method, often requiring high temperatures. diva-portal.org |

| Reaction of Diphenylamine with Sulfur | A foundational method for phenothiazine synthesis. researchgate.net | One of the earliest reported syntheses. researchgate.net |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution of a 2-amino-2'-nitrodiphenylsulfide derivative. researchgate.netd-nb.info | Widely applicable, influenced by electronic and steric factors. researchgate.net |

| Iron-Catalyzed Cross-Coupling | A modern, more environmentally friendly tandem C-S/C-N cross-coupling reaction. researchgate.net | Offers improved efficiency and regioselectivity over older metal catalysts. researchgate.net |

Methods for Constructing the Piperazine (B1678402) Side Chain

Once the phenothiazine core is synthesized, the next crucial step in the synthesis of perazine is the introduction of the 3-(4-methylpiperazin-1-yl)propyl side chain at the N-10 position of the phenothiazine ring. This is typically achieved through an N-alkylation reaction .

The most common approach involves the alkylation of the phenothiazine nitrogen with a pre-formed haloalkylpiperazine derivative. google.com For the synthesis of perazine, this would involve reacting the phenothiazine core with 1-(3-chloropropyl)-4-methylpiperazine. This reaction is generally carried out in the presence of a strong base, such as sodamide in liquid ammonia, to deprotonate the phenothiazine nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. google.com

Alternatively, a two-step sequence can be employed where the phenothiazine is first alkylated with a dihaloalkane, such as 1-bromo-3-chloropropane, to form a 10-(3-chloropropyl)phenothiazine intermediate. google.com This intermediate is then subsequently reacted with N-methylpiperazine to complete the side chain construction.

Approaches to Perazine Dimalonate Salt Formation

The final step in the preparation of this compound is the salt formation. This is a critical step as the salt form of a drug often exhibits improved solubility, stability, and bioavailability compared to the free base. fda.gov

The formation of this compound is achieved by treating the perazine free base with malonic acid. vulcanchem.com This acid-base reaction is typically carried out in a suitable solvent, such as ethanol (B145695). The resulting this compound salt then precipitates or crystallizes from the solution and can be isolated by filtration and subsequent purification steps like recrystallization. vulcanchem.com The stoichiometry of the reaction involves two molecules of malonic acid for each molecule of perazine, resulting in the dimalonate salt. pharmaffiliates.comsynzeal.comlgcstandards.com

Impurity Profiling and Control Strategies in Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. researchgate.net Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the active pharmaceutical ingredient (API). slideshare.netpharmtech.com

Characterization of Process-Related and Potential Degradation Impurities

The synthesis of this compound can give rise to a number of process-related and degradation impurities. These must be identified, characterized, and controlled to within acceptable limits.

Process-Related Impurities: These impurities can originate from the starting materials or be formed during the synthetic steps.

Starting Material Impurities: Impurities in the initial phenothiazine or the piperazine side chain can be carried through the synthesis. For example, 2-chlorophenothiazine (B30676) is a starting material for the related compound prochlorperazine (B1679090) and could be a potential impurity. innovareacademics.in

By-products of Side Chain Attachment: Incomplete reaction or side reactions during the N-alkylation step can lead to impurities. An example includes N-Desmethyl Perazine , where the piperazine nitrogen lacks the methyl group. pharmaffiliates.com

Dimer Impurities: Dimerization can occur, leading to impurities where two phenothiazine molecules are linked, sometimes via the piperazine moiety. innovareacademics.ininnovareacademics.in

Piperazine-Related Impurities: The piperazine ring itself can be a source of impurities. These can include by-products like N-methylpiperazine or degradation products such as carbamates (formed in the presence of CO2) and amide derivatives. veeprho.com

Degradation Impurities: Perazine, like other phenothiazines, can degrade under certain conditions such as exposure to light, heat, or oxidizing agents.

Sulfoxides: A primary degradation pathway for phenothiazines is the oxidation of the sulfur atom in the central ring to form a sulfoxide (B87167). Perazine Sulfoxide is a known and commonly monitored impurity. pharmaffiliates.cominnovareacademics.in

Piperazine Degradation Products: The piperazine moiety can also degrade. Thermal degradation of aqueous piperazine can generate products like N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine. acs.orgutexas.edu Oxidative degradation can also occur, particularly in the presence of metal ions like copper. utexas.edu

Table 2: Common Impurities Associated with Perazine Synthesis

| Impurity Name | Type | Potential Origin |

|---|---|---|

| Perazine Sulfoxide | Degradation | Oxidation of the phenothiazine sulfur atom. pharmaffiliates.com |

| N-Desmethyl Perazine | Process-Related | Incomplete methylation of the piperazine ring or use of impure starting materials. pharmaffiliates.com |

| Dimer Impurities | Process-Related | Side reactions during synthesis, linking two phenothiazine units. innovareacademics.in |

| 2-Chlorophenothiazine | Process-Related | Impurity from the synthesis of the phenothiazine core. innovareacademics.in |

| N-Formylpiperazine | Degradation | Thermal degradation of the piperazine ring. acs.org |

Development of Analytical Standards for Impurity Reference

To effectively control impurities, robust analytical methods must be developed and validated. This requires the availability of high-purity reference standards for both the API (perazine) and its potential impurities.

Pharmaceutical reference standard suppliers provide well-characterized samples of perazine impurities, such as Perazine Sulfoxide and N-Desmethyl Perazine. pharmaffiliates.comsynzeal.compharmaffiliates.comsynzeal.com Stable isotope-labeled standards, like Perazine-d8, are also available and are invaluable for quantitative analysis using mass spectrometry-based methods. pharmaffiliates.com

The development of these analytical standards is crucial for:

Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). innovareacademics.inveeprho.comakjournals.com

Quality Control (QC): Routine testing of raw materials, intermediates, and the final API to ensure that impurity levels are below the specified limits. synzeal.comsynzeal.com

Stability Studies: Assessing the degradation profile of the drug substance under various stress conditions (e.g., heat, light, humidity) to determine its shelf-life and appropriate storage conditions. synzeal.comsynzeal.com

Advanced analytical techniques are employed for the separation and quantification of these impurities. Reversed-phase HPLC with UV or PDA detection is a common method for separating perazine from its related substances. innovareacademics.in LC coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities. innovareacademics.inakjournals.com

By synthesizing and characterizing potential impurities and making them available as reference standards, researchers and manufacturers can develop the necessary analytical tools to ensure the consistent quality and safety of this compound. synzeal.comaxios-research.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Perazine |

| This compound |

| Phenothiazine |

| Malonic acid |

| N-methylpiperazine |

| Perazine Sulfoxide |

| N-Desmethyl Perazine |

| Prochlorperazine |

| 2-Chlorophenothiazine |

| N-Formylpiperazine |

| N-(2-aminoethyl)piperazine |

Custom Synthesis Methodologies for Research Grade Materials

The synthesis of research-grade this compound (10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine dimalonate) is a multi-step process that demands precise control over reaction conditions to ensure high purity and to characterize the impurity profile accurately. medkoo.comveeprho.com As a phenothiazine derivative, its synthesis is centered around the alkylation of the phenothiazine nucleus, followed by salt formation. dtic.milacgpubs.org Custom synthesis is often required for obtaining research quantities of this specific salt form. medkoo.comsynzeal.comsimsonpharma.com

The general synthetic approach involves the N-alkylation of phenothiazine at the 10-position with a suitable propyl side-chain, which already contains the N-methylpiperazine moiety. acgpubs.orgnih.gov The final step is the reaction of the resulting perazine free base with malonic acid to form the dimalonate salt.

A representative synthetic route is detailed below:

Table 1: Synthetic Pathway for this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Alkylation of Phenothiazine | Phenothiazine, 1-(3-chloropropyl)-4-methylpiperazine, strong base (e.g., sodium amide), in an inert solvent like toluene. acgpubs.org The reaction mixture is typically heated under reflux. | Perazine (free base) |

| 2 | Salt Formation | Perazine (free base) dissolved in a suitable solvent (e.g., ethanol), followed by the addition of two molar equivalents of malonic acid. | This compound |

| 3 | Purification | Recrystallization from a suitable solvent system to isolate the final product with high purity. | Research-Grade this compound |

The synthesis of the key intermediate, 1-(3-chloropropyl)-4-methylpiperazine, is a critical precursor step which itself can introduce impurities into the final product. veeprho.compharmaffiliates.com Alternative synthetic strategies for phenothiazine derivatives have been explored, including microwave-assisted synthesis which can offer advantages in terms of reaction time and yield for certain derivatives. acgpubs.org

Impurity Profiling

For research-grade materials, a comprehensive impurity profile is essential for interpreting experimental results accurately. Impurities in this compound can originate from starting materials, by-products of the synthetic reactions, or degradation of the final compound. synzeal.com The identification and quantification of these impurities are typically performed using chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). researchgate.netumk.pl

Common impurities associated with the synthesis of this compound include unreacted starting materials and by-products from side reactions. veeprho.compharmaffiliates.com

Table 2: Common Process-Related Impurities and Degradation Products of this compound

| Impurity Name | CAS Number | Molecular Formula | Likely Origin |

| Phenothiazine | 92-84-2 | C₁₂H₉NS | Unreacted starting material. pharmaffiliates.com |

| 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride | 2031-23-4 | C₈H₁₉Cl₃N₂ | Impurity or unreacted fragment from the N-alkylation step. veeprho.compharmaffiliates.com |

| Perazine Sulphoxide | 20627-44-5 | C₂₀H₂₅N₃OS | Oxidation product of perazine. veeprho.comveeprho.com |

| 10-[2-(1-Methyl-2-piperidyl)ethyl]-10H-phenothiazine Hydrochloride | 112688-25-2 | C₂₀H₂₅ClN₂S | A related phenothiazine derivative that may be present as a synthetic impurity. veeprho.compharmaffiliates.com |

The presence of these impurities, even in trace amounts, can significantly impact research outcomes. Therefore, custom synthesis of research-grade this compound necessitates rigorous purification steps and thorough analytical characterization to ensure the material meets the required purity specifications, often greater than 98%. medkoo.com The detailed characterization data, including a Certificate of Analysis (COA), is crucial for its use in analytical method development, validation, and other quality control applications in pharmaceutical research. synzeal.comsynzeal.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction. vulcanchem.com Perazine (B1214570), a typical antipsychotic of the phenothiazine (B1677639) class, primarily exerts its therapeutic effect by antagonizing dopamine (B1211576) D2 receptors in the brain. drugbank.com

Molecular docking studies on phenothiazine derivatives, including those with a piperazine (B1678402) moiety like perazine, have been conducted to elucidate their interaction with dopamine receptors. chalcogen.ronih.govslideshare.netnih.govnih.govnih.govmdpi.comppm.edu.plmdpi.com These studies consistently show that the protonatable nitrogen atom in the piperazine ring forms a crucial electrostatic interaction with a conserved aspartic acid residue (Asp114 in the D2 receptor) in the binding pocket. mdpi.comppm.edu.plmdpi.com Furthermore, the tricyclic phenothiazine ring system engages in hydrophobic and van der Waals interactions with aromatic and aliphatic residues within the receptor's transmembrane helices. chalcogen.robienta.net For instance, interactions with residues such as tryptophan (Trp), phenylalanine (Phe), and histidine (His) have been identified as important for the binding of phenothiazine-based ligands. ppm.edu.pl

While specific molecular docking studies for perazine dimalonate are not extensively detailed in the reviewed literature, the available data on phenothiazines and piperazine-containing ligands allow for a robust model of its interaction with the dopamine D2 receptor. The dimalonate salt form is not expected to directly participate in the receptor-ligand interaction itself but influences the compound's physicochemical properties.

A hypothetical model of perazine docked into the dopamine D2 receptor would feature the following key interactions:

Ionic Interaction: The terminal nitrogen of the piperazine side chain with Asp114.

Hydrophobic Interactions: The phenothiazine core with hydrophobic pockets within the receptor.

Pi-Pi Stacking: Potential stacking interactions between the aromatic rings of the phenothiazine and aromatic residues of the receptor.

These interactions collectively contribute to the stable binding of perazine to the dopamine D2 receptor, leading to its antagonist activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Analysis

QSAR and QSRR are computational modeling techniques that correlate the chemical structure of a compound with its biological activity or chromatographic retention, respectively. These models are built using molecular descriptors that quantify various aspects of a molecule's physicochemical properties. chalcogen.rod-nb.infotandfonline.com

In silico tools are widely used in the early stages of drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.comljmu.ac.ukresearchgate.netnih.govmdpi.com Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross biological membranes, including the blood-brain barrier. nih.govd-nb.info

For antipsychotic drugs like perazine, which need to act on the central nervous system, optimal lipophilicity is crucial. d-nb.info Studies on a series of antipsychotic drugs, including perazine, have utilized chromatographic techniques to experimentally determine lipophilicity parameters and have correlated these with in silico calculated logP values. d-nb.infoeurekaselect.com These studies have shown that while computational methods provide a good estimate, experimental determination is often necessary for higher accuracy.

In silico ADME predictions for piperazine-based compounds often evaluate parameters based on established rules like Lipinski's Rule of Five. mdpi.com These rules assess properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com

Table 1: Predicted Physicochemical and ADME Properties for Piperazine-based Compounds

| Property | Description | Typical Predicted Value for Drug-like Compounds |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | < 140 Ų |

This table presents a generalized overview of parameters used in in silico ADME prediction for piperazine-containing compounds based on Lipinski's Rule of Five and other common filters. Specific values for this compound would require dedicated software prediction.

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They can be categorized into various classes, including electronic, steric, topological, and hydrophobic descriptors. chalcogen.rotandfonline.commdpi.com In QSAR and QSRR studies of phenothiazines and piperazine derivatives, a wide range of descriptors have been employed to build predictive models. chalcogen.romdpi.comresearchgate.net

Studies on antipsychotic compounds have highlighted the importance of descriptors related to hydrophobicity, molecular size, and electronic properties in determining their biological activity and chromatographic behavior. chalcogen.rod-nb.info For instance, a QSAR study on aryl piperazine derivatives identified descriptors related to electrostatic and steric interactions as being important for antipsychotic potential. chalcogen.ro Another study on piperazine derivatives found that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (TPSA) were significantly correlated with biological activity. mdpi.com

In the context of perazine, QSRR analyses have demonstrated significant relationships between experimentally determined retention constants and in silico calculated physicochemical molecular descriptors. eurekaselect.com This indicates that the chromatographic behavior of perazine, which is related to its lipophilicity, can be effectively modeled using computational methods.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSRR Studies of Phenothiazine and Piperazine Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | ELUMO, Dipole Moment | Relates to the reactivity and interaction potential of the molecule. |

| Steric/Geometrical | Molar Refractivity (MR), Molecular Volume | Describes the size and shape of the molecule, influencing receptor fit. |

| Topological | Topological Polar Surface Area (TPSA), Wiener Index | Encodes information about the connectivity and branching of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity, affecting membrane permeability and distribution. |

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Settings

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the ADME of a drug in the body based on its physicochemical properties and the physiological characteristics of the species. pharmaron.comsrce.hrnih.govaesnet.orgnih.govnih.govallucent.com These models consist of compartments representing different organs and tissues interconnected by blood flow. pharmaron.com

In preclinical settings, PBPK models can be used to:

Predict the pharmacokinetic profile of a drug in different animal species.

Extrapolate pharmacokinetic data from animals to humans. srce.hr

Simulate the effects of different dosing regimens and routes of administration. pharmaron.com

Assess the potential for drug-drug interactions. srce.hr

Drug-specific parameters: molecular weight, logP, pKa, solubility, plasma protein binding, and blood-to-plasma ratio.

In vitro metabolism data: identification of metabolizing enzymes (e.g., cytochrome P450 isoforms) and their kinetic parameters (Km and Vmax).

Physiological parameters of the species: organ volumes, blood flow rates, and enzyme abundance.

Given that perazine is known to be metabolized by several CYP enzymes, a PBPK model could be particularly useful for predicting how its pharmacokinetics might be altered by co-administered drugs that inhibit or induce these enzymes. researchgate.netnih.gov

Prediction of Potential Drug-Drug Interactions Based on Enzyme Inhibition Profiles

A significant number of drug-drug interactions occur due to the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of drugs. nih.gov Perazine, like other phenothiazines, is known to interact with the CYP system. nih.govscience.gov

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes are the primary methods for determining a drug's potential to inhibit specific CYP isoforms. bienta.netnih.govresearchgate.net The results from these assays, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), can be used to predict the likelihood of clinically significant drug-drug interactions.